molecular formula C24H18N2O4S B12162509 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12162509
M. Wt: 430.5 g/mol
InChI Key: FZEOTGVBCDNKDA-UHFFFAOYSA-N
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Description

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines benzothiazole, furan, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-1,3-benzothiazole, furan-2-carbaldehyde, and phenylpyrrolidine-2,3-dione. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the benzothiazole and furan moieties under acidic or basic conditions.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Hydroxy Methylidene Formation: Introduction of the hydroxy methylidene group through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of novel materials with unique properties.

    Organic Synthesis: Use as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert biological effects.

    Affect Cellular Processes: Influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different application profile.

Uniqueness

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is unique due to its combination of benzothiazole, furan, and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3

InChI Key

FZEOTGVBCDNKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5)C

Origin of Product

United States

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